Gymnorrhizol
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Overview
Description
Gymnorrhizol is a natural product found in Bruguiera gymnorhiza with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Gymnorrhizol is a macrocyclic polydisulfide with a unique 15-membered ring structure, synthesized from simpler organic compounds (Gong et al., 2007).
- It was originally isolated from the Chinese mangrove Bruguiera gymnorrhiza, characterized by its novel carbon skeleton and three repeated 1,3-dimercaptopropan-2-ol units (Sun & Guo, 2004).
Biological and Pharmacological Properties
- Antioxidant and Anti-diabetic Potential : this compound's source plant, Bruguiera gymnorrhiza, exhibits strong antioxidant activities and α-glucosidase inhibitory effects, suggesting potential anti-diabetic properties (Warsinah & Diastuti, 2021).
- Anti-inflammatory and Gut Microbiota Modulation : Aqueous extracts from B. gymnorrhiza leaves, possibly containing this compound, show protective effects against ulcerative colitis in mice, implicating anti-inflammatory properties and modulation of intestinal microbiota (Chen et al., 2020).
Phytochemical and Ethnopharmacological Insights
- This compound's parent plant B. gymnorrhiza has been subject to phytochemical analysis revealing a rich presence of polyphenols, flavonoids, and other bioactive compounds with various biological activities, supporting traditional medicinal use (Mahmud et al., 2017).
- In silico analysis suggests therapeutic uses of B. gymnorrhiza, potentially applicable to this compound as well, in treating conditions like pharyngitis (Arunprasath & Sreeram, 2021).
Additional Studies on this compound's Source Plant
- Various studies on Bruguiera gymnorrhiza, the source of this compound, have revealed its antioxidant, hepatoprotective, and potential anti-cancer properties, as well as its role in managing gastric injuries and diabetes (Sur et al., 2016; Zhang et al., 2022; Chaudhry et al., 2020; Islam et al., 2022).
Properties
Molecular Formula |
C9H18O3S6 |
---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1,2,6,7,11,12-hexathiacyclopentadecane-4,9,14-triol |
InChI |
InChI=1S/C9H18O3S6/c10-7-1-13-14-3-8(11)4-17-18-6-9(12)5-16-15-2-7/h7-12H,1-6H2 |
InChI Key |
NGUMVQCHIOFLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSSCC(CSSCC(CSS1)O)O)O |
Synonyms |
gymnorrhizol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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